molecular formula C15H17F2N3O3 B6698210 Methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate

Methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B6698210
M. Wt: 325.31 g/mol
InChI Key: VIEIEXKDYRUCIC-UHFFFAOYSA-N
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Description

Methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a benzimidazole moiety, a difluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially modifying its electronic properties.

    Substitution: The difluoromethyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Functionalized derivatives with new substituents replacing the difluoromethyl group.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions . The pyrrolidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both a benzimidazole ring and a difluoromethyl group distinguishes it from other compounds with similar backbones .

Properties

IUPAC Name

methyl 1-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c1-23-14(22)12-6-9(21)7-19(12)8-13-18-10-4-2-3-5-11(10)20(13)15(16)17/h2-5,9,12,15,21H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEIEXKDYRUCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=NC3=CC=CC=C3N2C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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